1,2-Bis(methyldiethoxysilyl)ethane
Overview
Description
1,2-Bis(methyldiethoxysilyl)ethane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds and are known for their utility in various chemical syntheses and applications, including the formation of silyl ethers and polymers.
Synthesis Analysis
The synthesis of related bis(silyl) compounds has been demonstrated through various methods. For instance, symmetrical 1,1-bis(silyl)ethenes can be prepared via ruthenium complex-catalyzed silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane, followed by reaction with Grignard reagents . Another synthesis approach involves the preparation of 1,2-bis(cyclooctatetraenyldimethylsilyl)ethane, which is then converted to a bridged uranocene compound . These methods highlight the versatility of bis(silyl) compounds and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of bis(silyl) compounds can exhibit interesting characteristics. For example, the temperature-dependent NMR spectrum of a bridged uranocene compound indicates a flexible molecule that can twist between enantiomeric structures . The crystal structures of certain bis(silyl) compounds show elongated C-C bonds of the ethane backbone, which can be indicative of the electronic effects imparted by the silyl groups .
Chemical Reactions Analysis
Bis(silyl) compounds can undergo various chemical reactions. The reaction of bis(methylzinc) 1,2-bis((trialkylsilyl)amido)-1,2-dipyridylethane with acetamide yields racemic 1,2-bis((trialkylsilyl)amino)-1,2-dipyridylethane, and the reaction with aniline gives bis(methylzinc) 1,2-bis(phenylamido)-1,2-dipyridylethane . These reactions demonstrate the reactivity of the C-N and Si-N bonds in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(silyl) compounds are influenced by their molecular structure. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane showcases the importance of linker length within bis(alkylating) reagents, which can affect the reaction pathway from intra- to intermolecular . The macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane demonstrates the ability of bis(silyl) compounds to form complex structures with specific crystalline properties .
Scientific Research Applications
Chemical Reactions and Derivatives
1,2-Bis(methyldiethoxysilyl)ethane, along with its ethylene and acetylene derivatives, undergoes reactions to form compounds like 1,2-bis(2',6'-dimethyl-1',3'-dioxa-6'-aza-2'-silacyclooctyl-2')ethane. These derivatives have been a subject of interest in chemical synthesis research (Voronkov et al., 1988).
Hydrolysis Processes
A study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane (BTSE) in aqueous and methanol solutions revealed insights into the hydrolysis behavior of this compound, important for understanding its chemical properties in different environments (Díaz-Benito et al., 2010).
Complex Formation with Crown Ethers and Cryptands
1,2-Bis[N-(N'-alkylimidazolium)]ethane salts form complexes presumed to be pseudorotaxanes with crown ether and cryptand hosts, a fascinating area in supramolecular chemistry (Lee et al., 2010).
Silylative Coupling Cyclization
Research has demonstrated that 1,2-bis(dimethylvinylsiloxy)ethane can be transformed into cyclic compounds like 2,2,4,4-tetramethyl-3-methylene-1,5-dioxa-2,4-disilacycloheptane through silylative coupling cyclization, contributing to advancements in organic synthesis methods (Pawluć et al., 2005).
Synthesis of Dimeric Ligands
The efficient synthesis of dimeric 1,2-bis ligands like 1,2-Bis(2,2'-bipyridinyl)ethane has been achieved through oxidative coupling, which has implications for the development of new ligands in coordination chemistry (Lehn & Ziessel, 1988).
C−N Activation in Chemical Reactions
Studies on the protonation and irradiation of racemic 1,2-bis compounds reveal insights into C−N activation versus metalation, expanding the understanding of reaction mechanisms in organometallic chemistry (Westerhausen et al., 2002).
properties
IUPAC Name |
2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBDIPWYKTHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939334 | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methyldiethoxysilyl)ethane | |
CAS RN |
18043-74-8, 88736-80-5 | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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